molecular formula C24H26ClN3O2 B2729919 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine CAS No. 1326883-93-5

6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine

Cat. No.: B2729919
CAS No.: 1326883-93-5
M. Wt: 423.94
InChI Key: SIXWIZLASXFHQI-UHFFFAOYSA-N
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Description

The compound 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine is a versatile material used in scientific research due to its diverse applications, ranging from drug development to organic synthesis. Its unique structure enables innovative investigations, making it a valuable tool for researchers.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate . This method ensures the formation of the desired quinoline scaffold with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s quinoline scaffold allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline scaffold.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Mepacrine: Another antimalarial drug with a quinoline core.

Uniqueness

The uniqueness of 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other quinoline derivatives .

Properties

IUPAC Name

[6-chloro-4-(4-phenylbutan-2-ylamino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-17(7-8-18-5-3-2-4-6-18)27-23-20-15-19(25)9-10-22(20)26-16-21(23)24(29)28-11-13-30-14-12-28/h2-6,9-10,15-17H,7-8,11-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXWIZLASXFHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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